molecular formula C20H18F3N3O4 B2748006 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine CAS No. 339019-79-3

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine

Cat. No.: B2748006
CAS No.: 339019-79-3
M. Wt: 421.376
InChI Key: NAHMMGGJBKFTTG-CFRMEGHHSA-N
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Description

1-{2-Nitro-4-[({[3-(Trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine (CAS: 339019-79-3) is a nitro-substituted piperidine derivative with a benzoyloxyimino methyl functional group at the para position of the phenyl ring. This compound is cataloged under Key Organics (Product No. 7N-664S), though detailed physicochemical data (e.g., molecular weight, purity) remain unspecified in available sources . Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor or intermediate in drug discovery.

Properties

IUPAC Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c21-20(22,23)16-6-4-5-15(12-16)19(27)30-24-13-14-7-8-17(18(11-14)26(28)29)25-9-2-1-3-10-25/h4-8,11-13H,1-3,9-10H2/b24-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMMGGJBKFTTG-CFRMEGHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Trifluoromethylbenzoyl Group:

    Oximination: The formation of the oxime group is carried out by reacting the benzoyl derivative with hydroxylamine hydrochloride under basic conditions.

    Piperidine Ring Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Piperidines: From nucleophilic substitution reactions.

    Ketones/Aldehydes: From the hydrolysis of the oxime group.

Scientific Research Applications

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine can be compared with other compounds having similar structural features:

    Nitrobenzene Derivatives: These compounds also contain a nitro group on a benzene ring but lack the trifluoromethyl and piperidine groups, leading to different reactivity and applications.

    Trifluoromethylbenzoyl Compounds: These compounds share the trifluoromethylbenzoyl group but may have different substituents, affecting their chemical properties and uses.

    Piperidine Derivatives: Compounds with a piperidine ring but different substituents can have varied pharmacological and chemical properties.

Comparison with Similar Compounds

Key Research Findings and Challenges

  • Bioactivity Trade-offs : While the trifluoromethyl group improves metabolic stability, it may reduce aqueous solubility, complicating formulation .
  • Synthetic Complexity: The benzoyloxyimino methyl group necessitates precise control during condensation reactions to avoid side products, contrasting with sulfonyl analogs that are more straightforward to synthesize .
  • Prodrug Potential: The hydrolytically labile imine bond offers tunable drug release kinetics, a feature absent in sulfonyl or ester-based analogs .

Biological Activity

1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine, a compound with the molecular formula C20H18F3N3O4C_{20}H_{18}F_3N_3O_4 and CAS number 339019-79-3, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A piperidine ring
  • A nitro group
  • A trifluoromethylbenzoyloxyimino moiety

This unique arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives have shown significant antibacterial properties.
  • Neurotoxicity : Some analogs have been linked to neurotoxic effects mediated by monoamine oxidase (MAO) pathways.
  • Enzyme Inhibition : Compounds like this one may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Acetylcholinesterase Inhibition : This compound may act as an inhibitor of AChE, which is important for the regulation of neurotransmitters in the nervous system.
    • Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria.
  • Neurotoxic Effects :
    • The neurotoxic potential is linked to its interaction with MAO enzymes. Compounds that are substrates for MAO-B can lead to dopaminergic neurotoxicity, which is critical in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Activity Study :
    A study evaluated various piperidine derivatives for their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting potent antibacterial properties .
  • Neurotoxicity Assessment :
    Research focusing on the neurotoxic effects of piperidine derivatives found that compounds capable of being oxidized by MAO-B were associated with increased neurotoxicity in animal models. This highlights the importance of structural modifications in determining biological outcomes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial2.14
Compound BAChE Inhibition0.63
Compound CNeurotoxicityN/A
Compound DUrease Inhibition1.21

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

  • Nitro-substituted phenyl intermediate preparation : Nitration of 4-substituted phenyl precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 2-position .
  • Imine formation : Condensation of the nitro-phenyl aldehyde with hydroxylamine derivatives, followed by benzoylation using 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety, requiring Pd catalysts and ligand optimization for sterically hindered substrates .
    • Key variables : Temperature (0–5°C for nitration), solvent polarity (DMF for imine stabilization), and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity; 1H^{1}\text{H} NMR for imine proton shifts (δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.12) and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and bond angles, particularly the planarity of the imine-benzoyloxy moiety .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

  • Hypothesized interactions :

  • The piperidine nitrogen acts as a hydrogen-bond acceptor, while the nitro group enhances electron-deficient character, favoring interactions with hydrophobic enzyme pockets .
  • The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in enzyme inhibition, as observed in analogous compounds targeting cytochrome P450 .

Advanced Research Questions

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

  • SAR framework :

Modification Biological Activity Trend Reference
Replacement of nitro with amino↓ Enzyme inhibition potency
Trifluoromethyl → methyl↑ Metabolic stability
Piperidine → morpholineAltered binding kinetics
  • Methodological note : Use isosteric substitutions and molecular docking (e.g., AutoDock Vina) to validate steric/electronic contributions .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Root-cause analysis :

  • Assay conditions : Differences in buffer pH (e.g., phosphate vs. Tris) may protonate the piperidine nitrogen, altering ligand-receptor affinity .
  • Redox interference : Nitro groups may undergo reduction in cellular assays, generating reactive intermediates that skew results .
    • Mitigation : Standardize assay protocols (e.g., pre-incubation under inert gas) and validate via orthogonal methods like SPR or ITC .

Q. What computational strategies predict this compound’s pharmacokinetic (PK) profile?

  • In silico tools :

  • ADMET prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
  • Metabolic stability : Quantum mechanical calculations (e.g., DFT) to identify vulnerable sites (e.g., imine hydrolysis) .

Q. How to design a multi-step synthesis with orthogonal protecting groups?

  • Strategy :

  • Protect piperidine with Boc (tert-butoxycarbonyl) during benzoylation, then deprotect under acidic conditions (TFA/DCM) .
  • Use photolabile groups (e.g., nitroveratryl) for the imine moiety to enable light-triggered deprotection .

Q. What are the degradation pathways under physiological conditions?

  • Stability studies :

  • Hydrolytic degradation : Monitor via HPLC at pH 7.4 (PBS buffer), showing imine bond cleavage as the primary pathway (t₁/₂ ~24 hrs) .
  • Oxidative stress : LC-MS/MS identifies nitro-reduction products (e.g., amine derivatives) in liver microsome assays .

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